N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide
Description
This compound is a benzamide derivative featuring a hybrid structure with a 5-chloro-8-hydroxyquinoline moiety, a 2-chlorophenyl group, and a 4-methoxybenzamide substituent. Its synthesis involves multi-step reactions, including condensation and cyclization processes, as demonstrated in the formation of related chromene and pyrimidinone derivatives .
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-31-15-10-8-14(9-11-15)24(30)28-21(16-5-2-3-7-19(16)25)18-13-20(26)17-6-4-12-27-22(17)23(18)29/h2-13,21,29H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXVRIIZYQKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the alkylation of 8-hydroxyquinoline derivatives with appropriate halogenated intermediates. For instance, the substituted 8-hydroxyquinoline can be alkylated with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane to afford a mono-halogenated intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential as an anti-HIV agent due to its ability to inhibit HIV integrase.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Chlorophenyl Groups :
- Both the target compound and analogues like CBA-B2 (a carboxamide-substituted benzhydryl amine) incorporate chlorophenyl groups, which enhance binding to hydrophobic enzyme pockets . However, the target compound’s 2-chlorophenyl substituent may exhibit steric hindrance compared to the 4-chlorophenyl group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide , altering receptor affinity .
Methoxy vs. Methyl Groups :
Agrochemical Analogues
- Pencycuron and Acetamiprid: These urea and neonicotinoid insecticides share chlorophenyl or chloropyridinyl groups with the target compound.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Pharmacological Potential: The target compound’s hydroxyquinoline moiety suggests metal-chelating properties, analogous to clioquinol, which is used in neurodegenerative disease research. This contrasts with urea-based agrochemicals like pencycuron, which lack such functionality .
- Synthetic Challenges: The multi-step synthesis of the target compound (similar to chromene-pyrimidinone derivatives) requires precise control of reaction conditions, unlike the straightforward amidation in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .
Biological Activity
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its chelating properties, and an aromatic amide structure. This unique combination enhances its biological activity compared to simpler analogs. The molecular formula is , with a molecular weight of 330.8 g/mol.
| Component | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Chloro-8-hydroxyquinoline | Contains chloro-substituted quinoline | Antimicrobial, anticancer |
| 8-Hydroxyquinoline | Parent structure without substituents | Metal chelation |
| N-(2-Chlorophenyl)-4-methoxybenzamide | Lacks quinoline moiety | Antimicrobial activity |
This compound functions primarily as an HIV integrase inhibitor . It binds to the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome, which is crucial for viral replication . Additionally, the compound exhibits interactions with various biological targets, potentially leading to other therapeutic effects.
Antiviral Activity
Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness against various viruses, including H5N1 and HIV . The presence of electron-withdrawing groups in the structure enhances antiviral activity while maintaining low cytotoxicity .
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating strong antibacterial effects against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its ability to inhibit specific cancer cell lines. The incorporation of the quinoline moiety is particularly relevant in enhancing anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted that related compounds showed up to 91% inhibition of H5N1 virus growth with minimal cytotoxicity . This suggests that this compound may also exhibit similar antiviral properties.
- Antimicrobial Assessment : In vitro tests revealed that derivatives of this compound could inhibit bacterial growth effectively, with MIC values indicating strong antibacterial action against resistant strains .
- Mechanistic Insights : Research on cloxyquin (a related compound) indicated that it interacts with serum albumin through static quenching processes, which could be a relevant mechanism for understanding how this compound exerts its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
